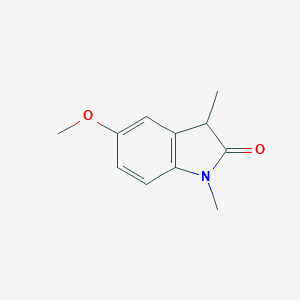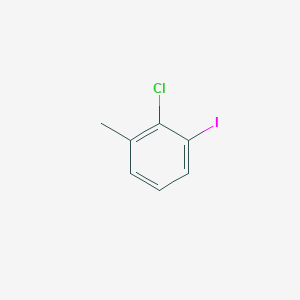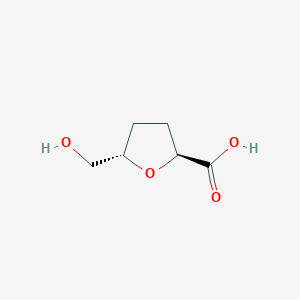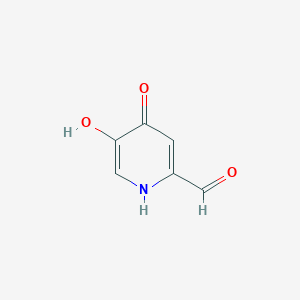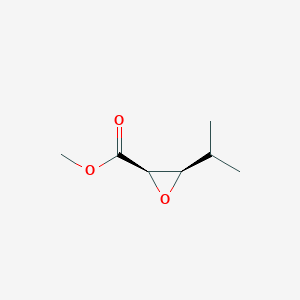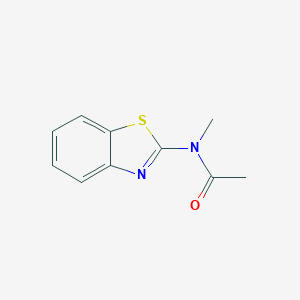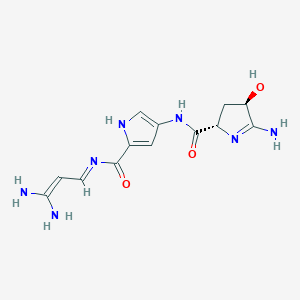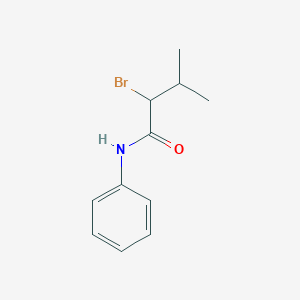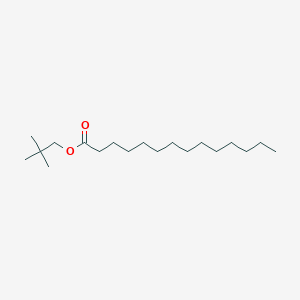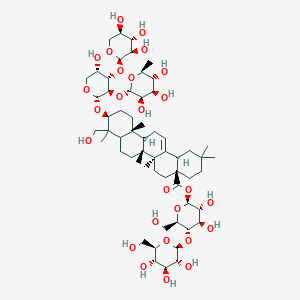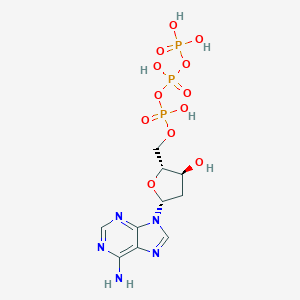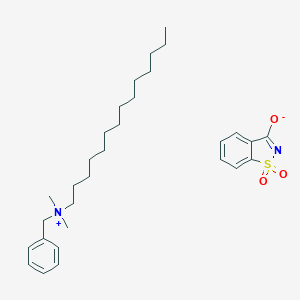
Myristalkonium saccharinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myristalkonium saccharinate is a quaternary ammonium compound that is widely used in scientific research. It is a cationic surfactant that is commonly used as a reagent in molecular biology and biochemistry experiments. Myristalkonium saccharinate is synthesized through a simple chemical process that involves the reaction of myristyl chloride with saccharin.
Mécanisme D'action
The mechanism of action of Myristalkonium saccharinate is based on its cationic surfactant properties. It interacts with negatively charged molecules, such as DNA and cell membranes, through electrostatic interactions. Myristalkonium saccharinate is also known to disrupt lipid bilayers and destabilize membrane proteins.
Biochemical and Physiological Effects
Myristalkonium saccharinate has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the transfection efficiency of DNA delivery systems, increase the solubility and stability of membrane proteins, and improve the stability of protein formulations. Myristalkonium saccharinate has also been shown to have antimicrobial properties, making it useful in the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Myristalkonium saccharinate is its ability to enhance the efficiency of DNA delivery systems. It is also useful in the preparation of lipid-based delivery systems and in the solubilization of membrane proteins. However, Myristalkonium saccharinate can be toxic to cells at high concentrations, and its use in biological assays may interfere with the results.
Orientations Futures
There are several future directions for research on Myristalkonium saccharinate. One area of research is the development of new delivery systems for gene therapy and drug delivery. Myristalkonium saccharinate could also be used in the development of new antimicrobial agents and as a stabilizer for protein-based therapeutics. Another area of research is the development of new surfactants with improved properties for use in biological assays and experiments.
Conclusion
Myristalkonium saccharinate is a widely used cationic surfactant in scientific research. It is synthesized through a simple chemical process and has a number of applications in molecular biology and biochemistry experiments. Myristalkonium saccharinate has been shown to have a number of biochemical and physiological effects, and its use in biological assays and experiments has significant advantages. However, there are also limitations to its use, and further research is needed to develop new surfactants with improved properties.
Méthodes De Synthèse
Myristalkonium saccharinate is synthesized through the reaction of myristyl chloride with saccharin. The reaction takes place in an aqueous solution of sodium hydroxide and is typically carried out at room temperature. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Myristalkonium saccharinate is widely used in scientific research as a reagent in molecular biology and biochemistry experiments. It is commonly used as a surfactant in DNA extraction and purification, as well as in the preparation of liposomes and other lipid-based delivery systems. Myristalkonium saccharinate is also used as a stabilizer in protein formulations and as a detergent in membrane protein solubilization.
Propriétés
Numéro CAS |
68989-01-5 |
|---|---|
Formule moléculaire |
C30H46N2O3S |
Poids moléculaire |
514.8 g/mol |
Nom IUPAC |
benzyl-dimethyl-tetradecylazanium;1,1-dioxo-1,2-benzothiazol-3-olate |
InChI |
InChI=1S/C23H42N.C7H5NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1-4H,(H,8,9)/q+1;/p-1 |
Clé InChI |
VGTOUOZCVUBDBV-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] |
SMILES canonique |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] |
Autres numéros CAS |
68989-01-5 |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, salts with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1); Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, salts with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1); ALKYLDIMETHYLB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



